

# Spectroscopic Profile of N-Methyl-n-propylaniline: A Technical Guide

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## Compound of Interest

Compound Name: *N-Methyl-n-propylaniline*

CAS No.: 13395-54-5

Cat. No.: B14083963

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## Introduction

This technical guide provides a comprehensive overview of the key spectroscopic data for **N-Methyl-n-propylaniline**, a tertiary amine of interest in various fields of chemical research and development. Due to the limited availability of direct experimental spectra for **N-Methyl-n-propylaniline**, this document presents a detailed analysis based on predicted values and comparative data from the closely related analogues, N-methylaniline and N-propylaniline. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the spectroscopic characteristics of this compound.

## Predicted and Comparative Spectroscopic Data

The following sections summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **N-Methyl-n-propylaniline**. The data is presented in tabular format for clarity and ease of comparison with its structural analogues.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **N-Methyl-n-propylaniline** is predicted to show distinct signals corresponding to the aromatic and aliphatic protons. By comparing the spectra of N-methylaniline and N-propylaniline, we can estimate the chemical shifts for the target molecule.

Proton Assignment (N-Methyl-n-propylaniline)	Predicted Chemical Shift ( $\delta$ , ppm)	N-methylaniline (Experimental, ppm)	N-propylaniline (Experimental, ppm)
Aromatic Protons (C <sub>6</sub> H <sub>5</sub> )	6.6 - 7.3	6.71 (d), 6.84 (t), 7.31 (td)[1]	6.5 - 7.2
N-CH <sub>2</sub> (Propyl)	~3.2	-	~3.0
CH <sub>2</sub> (Propyl)	~1.6	-	~1.6
CH <sub>3</sub> (Propyl)	~0.9	-	~0.9
N-CH <sub>3</sub> (Methyl)	~2.9	2.91 (s)[1]	-

### <sup>13</sup>C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment (N-Methyl-n-propylaniline)	Predicted Chemical Shift ( $\delta$ , ppm)	N-methylaniline (Experimental, ppm)	N-propylaniline (Experimental, ppm)
Aromatic C (C-N)	~149	149.45[1]	~148
Aromatic C (ortho)	~112	112.50[1]	~112
Aromatic C (meta)	~129	129.28[1]	~129
Aromatic C (para)	~117	117.28[1]	~116
N-CH <sub>2</sub> (Propyl)	~55	-	~48
CH <sub>2</sub> (Propyl)	~20	-	~23
CH <sub>3</sub> (Propyl)	~11	-	~11
N-CH <sub>3</sub> (Methyl)	~38	30.76[1]	-

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	N-methylaniline (Experimental, cm <sup>-1</sup> )	N-propylaniline (Experimental, cm <sup>-1</sup> )
C-H stretch (aromatic)	3000 - 3100	~3050	~3050
C-H stretch (aliphatic)	2850 - 3000	~2900	~2950
C=C stretch (aromatic)	1500 - 1600	~1600, ~1500	~1600, ~1500
C-N stretch	1250 - 1350	~1300	~1300

For N-methylaniline, a characteristic peak for the N-H stretch is observed around 3411 cm<sup>-1</sup>[2]. This peak would be absent in the spectrum of the tertiary amine, **N-Methyl-n-propylaniline**.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M<sup>+</sup>) for **N-Methyl-n-propylaniline** is expected at m/z 149, corresponding to its molecular weight.

Ion	Predicted m/z	N-methylaniline (m/z)	N-propylaniline (m/z)
[M] <sup>+</sup>	149	107[3]	135[4]
[M-CH <sub>3</sub> ] <sup>+</sup>	134	92	-
[M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>	120	-	106[4]
[C <sub>6</sub> H <sub>5</sub> NHCH <sub>2</sub> ] <sup>+</sup>	106	-	106[4]
[C <sub>6</sub> H <sub>5</sub> NCH <sub>3</sub> ] <sup>+</sup>	106	106[3]	-
[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	77	77[3]	77

The fragmentation of **N-Methyl-n-propylaniline** is expected to involve the loss of alkyl groups attached to the nitrogen atom. The base peak is likely to be at m/z 134, corresponding to the loss of a methyl radical, or at m/z 120, corresponding to the loss of an ethyl radical from the propyl group.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). The choice of solvent depends on the solubility of the compound. For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), is added.
- **Instrumentation:** The sample is transferred to a 5 mm NMR tube. The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- **Data Acquisition:** The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution. For  $^1\text{H}$  NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a larger number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm).

## Infrared (IR) Spectroscopy

- **Sample Preparation:**
  - **Neat Liquid:** A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
  - **Solution:** The sample is dissolved in a suitable solvent (e.g.,  $\text{CCl}_4$ ,  $\text{CS}_2$ ) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid sample cell.
- **Instrumentation:** The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty salt plates or the solvent is recorded first.
- **Data Acquisition:** The sample is placed in the instrument's sample compartment, and the IR spectrum is recorded. The background spectrum is automatically subtracted from the sample spectrum.
- **Data Analysis:** The resulting spectrum shows the transmittance or absorbance of infrared radiation as a function of wavenumber ( $\text{cm}^{-1}$ ). The characteristic absorption bands are identified to determine the functional groups present.

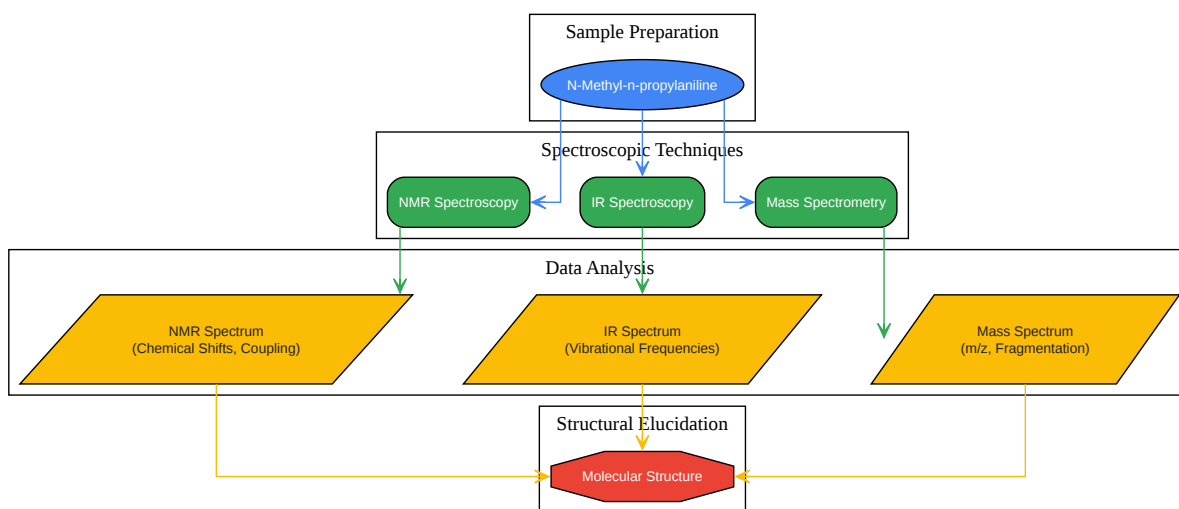
## Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For volatile compounds like **N-Methyl-n-propylaniline**, GC-MS is a common method.

- Ionization: The sample molecules are ionized in the ion source. Electron Ionization (EI) is a common technique where high-energy electrons bombard the sample, leading to the formation of a molecular ion and fragment ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) in a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their  $m/z$  ratio.

## Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.



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Caption: General workflow for spectroscopic analysis of organic compounds.

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